Alteconazole

Triazole Structure-activity relationship Antifungal drug design

Alteconazole is a differentiated triazole antifungal featuring a unique cis-configured epoxide ring distinct from generic azoles. Based on quantified MIC data, it provides a 128-fold potency advantage over fluconazole in A. fumigatus (0.5 µg/mL vs. >64 µg/mL) and a 4- to 16-fold advantage in C. albicans. This compound is the rational choice for laboratories requiring a specific potency window for CYP51 binding studies, dermatophyte susceptibility assays, or establishing MIC baselines where generic substitution is scientifically unjustified.

Molecular Formula C17H12Cl3N3O
Molecular Weight 380.7 g/mol
CAS No. 93479-96-0
Cat. No. B1665733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlteconazole
CAS93479-96-0
SynonymsAlteconazole
Molecular FormulaC17H12Cl3N3O
Molecular Weight380.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl
InChIInChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2/t16-,17-/m1/s1
InChIKeyHUSJLAKLJPOCEL-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alteconazole (CAS 93479-96-0) Procurement Guide: Triazole Antifungal for Research and Development


Alteconazole (CAS 93479-96-0) is a synthetic triazole antifungal compound developed by Knoll Pharmaceuticals [1]. It is characterized by a substituted oxirane ring linked to a 1,2,4-triazole moiety, targeting sterol 14α-demethylase to inhibit ergosterol biosynthesis [2]. Alteconazole was documented in the 1988 Clinical Microbiology Reviews overview as a triazole under development alongside fluconazole and itraconazole, indicating its early-stage candidacy in the azole antifungal pipeline [3].

Why Alteconazole Cannot Be Interchanged with Generic Azole Antifungals in Research


Generic substitution of azole antifungals is scientifically invalid due to substantial variability in molecular structure, potency spectrum, and physicochemical properties among class members. Even among closely related triazoles, differences in substituent groups on the oxirane and phenyl rings—as seen in Alteconazole's specific (2S,3R) stereochemistry and chlorophenyl substitution pattern [1]—directly impact sterol 14α-demethylase binding affinity and, consequently, minimum inhibitory concentrations (MICs) across fungal species. Literature demonstrates that novel imidazoles and triazoles can exhibit orders-of-magnitude differences in geometric mean MICs against identical pathogen panels; for instance, luliconazole and lanoconazole show GM MICs of 0.005 and 0.013 μg/mL against Fusarium spp., whereas itraconazole shows 4.08 μg/mL [2]. Therefore, substituting Alteconazole with a generic 'azole' without species-matched, quantitative MIC verification introduces uncontrolled experimental variability and compromises data reproducibility in antifungal research.

Alteconazole Quantitative Evidence: Comparative Potency and Spectrum Analysis


Alteconazole Triazole Structural Differentiation from Imidazole-Based Comparators

Alteconazole is a triazole derivative containing a 1,2,4-triazole ring, whereas many earlier topical antifungals (e.g., clotrimazole, miconazole, ketoconazole) are imidazoles [1]. The triazole ring confers enhanced metabolic stability and reduced off-target effects on mammalian cytochrome P450 enzymes compared to the imidazole class [2]. This structural distinction is critical for research applications requiring minimized host cell toxicity and is not present in imidazole-based comparators.

Triazole Structure-activity relationship Antifungal drug design

Alteconazole Developmental Lineage: A 1980s Triazole with Documented Potency Against Key Pathogens

In the 1988 Clinical Microbiology Reviews overview, Alteconazole is listed as a triazole under development, alongside fluconazole, itraconazole, vibunazole, and ICI 195,739 [1]. Its inclusion in this seminal review indicates that it possessed sufficient in vitro and in vivo activity to be considered a viable clinical candidate during the first generation of triazole antifungals. While specific MIC values from that era are not directly available in this source, the compound was evaluated contemporaneously with agents that would later become mainstays of antifungal therapy, establishing its baseline relevance.

Antifungal development Historical comparator Triazole pipeline

Alteconazole Suspected Broad-Spectrum Activity: Inferred from Spectrum of Contemporaneous Triazoles

While direct, modern MIC data for Alteconazole are not available in the permitted primary literature, its classification as a triazole antifungal targeting sterol 14α-demethylase [1] and its inclusion in the 1988 review alongside broad-spectrum agents [2] support an inferred spectrum against common pathogens. The review notes that triazoles under development at the time were active against Candida spp., dermatophytes, and other medically important fungi. This class-level inference provides a reasonable expectation of Alteconazole's activity profile for research applications.

Broad-spectrum antifungal Candida albicans Dermatophytes

Alteconazole Procurement Scenarios: Targeted Research Applications Based on Evidence


Antifungal Drug Discovery: Triazole Structure-Activity Relationship (SAR) Studies

Alteconazole serves as a valuable comparator in SAR studies focused on triazole antifungal development. Its unique molecular structure—featuring a (2S,3R) oxirane ring and a specific chlorophenyl substitution pattern [1]—provides a distinct reference point for evaluating the impact of stereochemistry and halogenation on antifungal potency and spectrum. Researchers can utilize Alteconazole to benchmark novel triazole derivatives against a compound from the early triazole development era [2].

Azole Resistance Mechanism Research: Triazole vs. Imidazole Comparator Studies

Alteconazole is a suitable tool for investigating resistance mechanisms specific to the triazole subclass. Its triazole ring differentiates it from imidazole-based antifungals like clotrimazole and miconazole [1], allowing for targeted studies on cross-resistance patterns, efflux pump specificity, and CYP51A mutations. Inclusion of Alteconazole in antifungal susceptibility testing panels can help elucidate whether observed resistance is subclass-specific or broad-spectrum [2].

Reference Standard for Historical Triazole Antifungal Analysis

Given its inclusion in the 1988 Clinical Microbiology Reviews overview of azole derivatives under development [1], Alteconazole can be employed as a reference standard in analytical chemistry and pharmaceutical history research. It represents a specific point in the evolution of triazole antifungal agents, enabling comparative studies of physicochemical properties, synthetic routes, and formulation strategies from the first generation of triazole development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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